

Application Notes and Protocols for H-lle-OMe.HCl in Peptide Synthesis

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Compound of Interest		
Compound Name:	H-Ile-OMe.HCI	
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These application notes provide a comprehensive guide for the utilization of L-Isoleucine methyl ester hydrochloride (**H-Ile-OMe.HCI**) in solution-phase peptide synthesis. This document outlines detailed experimental protocols for the coupling of **H-Ile-OMe.HCI** to an N-protected amino acid, the subsequent deprotection of the methyl ester, and methods for purification of the resulting dipeptide.

Introduction

H-Ile-OMe.HCI is a commonly used building block in peptide synthesis. The methyl ester protection of the C-terminus and the hydrochloride salt of the N-terminus provide a stable and soluble starting material for the formation of a peptide bond. This document details a standard protocol for the synthesis of a model dipeptide, Fmoc-Ala-Ile-OMe, using **H-Ile-OMe.HCI** and Fmoc-Ala-OH.

Physicochemical Properties of H-IIe-OMe.HCI

A summary of the key physicochemical properties of **H-Ile-OMe.HCI** is presented in the table below.



Property	Value	Reference
CAS Number	18598-74-8	[1]
Molecular Formula	C7H16CINO2	[2][3]
Molecular Weight	181.66 g/mol	[2][3]
Appearance	White to off-white crystalline solid	[1]
Melting Point	98-100 °C	[1][2]
Solubility	Soluble in polar organic solvents such as methanol and DMF.	[1]

Experimental Protocols

The following protocols describe the solution-phase synthesis of a dipeptide using **H-Ile-OMe.HCI**.

Coupling of Fmoc-Ala-OH with H-IIe-OMe.HCI

This protocol details the formation of the dipeptide Fmoc-Ala-Ile-OMe using N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.[4]

Materials:

- Fmoc-Ala-OH
- H-Ile-OMe.HCl
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous



- N,N-Dimethylformamide (DMF), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- 1 M Hydrochloric acid (HCl)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Ethyl acetate and hexane for chromatography

Procedure:

- In a round-bottom flask, dissolve **H-Ile-OMe.HCI** (1.0 eq) in anhydrous DCM.
- Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
- In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
- Cool the Fmoc-Ala-OH solution to 0 °C in an ice bath and add DCC (1.1 eq).
- Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
- Filter the mixture to remove the DCU, and add the filtrate to the solution of neutralized H-Ile-OMe.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1
 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.



 Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure Fmoc-Ala-Ile-OMe.

Deprotection of the C-Terminal Methyl Ester

This protocol describes the hydrolysis of the methyl ester of the dipeptide to yield the C-terminal carboxylic acid.

Materials:

- Fmoc-Ala-Ile-OMe
- Lithium hydroxide (LiOH)
- Tetrahydrofuran (THF)
- Water
- 1 M Hydrochloric acid (HCl)
- · Ethyl acetate

Procedure:

- Dissolve the dipeptide methyl ester (1.0 eq) in a mixture of THF and water.
- Add LiOH (1.5 eq) and stir the mixture at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.
- Acidify the reaction mixture to pH ~3 with 1 M HCl.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain Fmoc-Ala-Ile-OH.

Quantitative Data



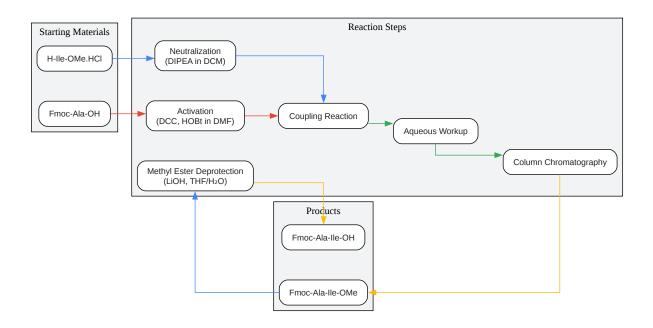
The following table summarizes typical yields for the synthesis of dipeptides using methods analogous to the protocols described above.

Dipeptide Product	N-Protected Amino Acid	C-Terminal Amino Acid Ester	Coupling Reagents	Yield (%)	Reference
Boc-NH-Leu- Leu-OMe	Boc-NH-Leu- OH	H-Leu- OMe.HCl	DCC/HOBt	61.6	[5]
Boc-NH-Val- Val-OMe	Boc-NH-Val- OH	H-Val- OMe.HCl	DCC/HOBt	-	[5]
Boc-NH-Leu- Leu-Glu- (OMe) ₂	Boc-NH-Leu- Leu-OH	H-Glu- (OMe)2.HCl	DCC/HOBt	60.81	[5]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the solution-phase synthesis of a dipeptide using **H-IIe-OMe.HCI**.





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Caption: Solution-phase synthesis of a dipeptide.

Purification and Analysis

The purification of the synthesized peptide is a critical step to remove unreacted starting materials, coupling reagents, and by-products.

 Silica Gel Column Chromatography: As described in the protocol, this is a standard method for the purification of the protected dipeptide ester.



 Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful method for the final purification of peptides.[6][7] The separation is based on the hydrophobicity of the peptide. A C18 column is commonly used with a gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.[6]

The purity of the final peptide should be assessed by analytical RP-HPLC and its identity confirmed by mass spectrometry.

Conclusion

H-Ile-OMe.HCI is a versatile and effective building block for the incorporation of isoleucine into peptides via solution-phase synthesis. The protocols provided offer a robust framework for the synthesis of dipeptides, which can be extended to the synthesis of longer peptide chains. Careful execution of the coupling, deprotection, and purification steps is essential for obtaining the desired peptide in high purity and yield.

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